molecular formula C18H30N2O4S B2542646 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 952983-83-4

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2542646
CAS No.: 952983-83-4
M. Wt: 370.51
InChI Key: KVDZHKOKNMOMIX-UHFFFAOYSA-N
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Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a methoxyethyl group and linked to a (4-methoxyphenyl)ethanesulfonamide moiety. Compounds with piperidine and sulfonamide structures are of significant interest in medicinal chemistry and pharmacological research. Sulfonamide derivatives containing piperidine elements have demonstrated compelling bioactivity in research settings, particularly in oncology. Studies on structurally related compounds have shown that they can inhibit tumor cell proliferation and migration by targeting key regulatory pathways . For instance, the KEAP1-NRF2-GPX4 axis, a crucial pathway in the process of ferroptosis (an iron-dependent form of regulated cell death), has been identified as a target for similar benzenesulfonamide derivatives . Furthermore, piperidine-based compounds are extensively investigated for their potential interactions with the 5-hydroxytryptamine (5-HT) receptor family, indicating potential applications in neuroscientific research . The specific structural features of this compound, including the piperidine ring and the sulfonamide group, make it a valuable chemical tool for researchers exploring new therapeutic targets and mechanisms of action in areas such as cancer biology and central nervous system disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-23-13-12-20-10-7-17(8-11-20)15-19-25(21,22)14-9-16-3-5-18(24-2)6-4-16/h3-6,17,19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZHKOKNMOMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a piperidine derivative with potential biological activities that make it a subject of interest in pharmaceutical research. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

  • Molecular Formula : C18H30N2O4S
  • CAS Number : 952983-83-4
  • Structure : The compound features a piperidine ring, which is known for its presence in many biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.

1. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. Studies suggest that this compound may possess similar effects, potentially inhibiting the growth of various pathogens.

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promise. The sulfonamide group is known to enhance the bioactivity of related compounds against cancer cell lines by inducing apoptosis and inhibiting tumor growth.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the release of inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

A study focusing on the anticancer effects of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Scientific Research Applications

This compound has been studied for its potential as a protein kinase inhibitor , which is crucial in the treatment of various diseases, including cancer and inflammatory conditions. The mechanism of action is likely related to its ability to inhibit specific kinases involved in disease processes .

Potential Therapeutic Applications:

  • Cancer Treatment : Research indicates that similar sulfonamide compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it relevant for conditions such as rheumatoid arthritis .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in medicinal chemistry:

  • Protein Kinase Inhibition : A study demonstrated that derivatives of sulfonamides, including N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, effectively inhibited specific protein kinases associated with cancer cell proliferation .
  • Anticancer Evaluation : In a recent publication, researchers evaluated new sulfonamide derivatives for their anticancer activity, suggesting that structural modifications could enhance their efficacy against various cancer types .
  • Patent References : The compound has been referenced in multiple patent documents related to pharmaceutical applications aimed at treating diseases like cancer and inflammation, indicating ongoing research and development efforts .

Comparison with Similar Compounds

Research Findings and Implications

  • Neurological Applications: While W-15 and 4-Methoxybutyrylfentanyl target opioid receptors, the target’s sulfonamide and methoxy groups may shift activity toward non-opioid pathways, such as sigma receptors or ion channels .
  • Oncology Potential: Analogous to AB668 (CK2 inhibitor), the target’s sulfonamide could facilitate kinase binding, warranting screening for antiproliferative effects .
  • Safety Profile : Unlike astemizole (linked to cardiotoxicity), the target’s lack of a benzimidazole moiety may reduce off-target risks .

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol as the starting material. Protection of the hydroxyl group via silylation (e.g., using tert-butyldimethylsilyl chloride) prevents unwanted side reactions during subsequent alkylation. The protected intermediate undergoes N-alkylation with 2-methoxyethyl chloride in the presence of potassium carbonate and potassium iodide in acetone, yielding 1-(2-methoxyethyl)-4-((tert-butyldimethylsilyloxy)methyl)piperidine.

Reaction conditions :

  • Solvent: Acetone
  • Base: K₂CO₃ (2.5 equiv)
  • Catalyst: KI (0.1 equiv)
  • Temperature: 60°C, 12 hours
  • Yield: ~75%

Deprotection of the silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 1-(2-methoxyethyl)piperidin-4-yl)methanol. Conversion to the primary amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection.

Optimization Challenges

  • Steric hindrance : Bulky substituents on the piperidine nitrogen may reduce alkylation efficiency. Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.
  • Amine stability : Use of anhydrous conditions and inert atmospheres (N₂/Ar) prevents oxidation of the primary amine.

Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride

Thiol Oxidation Pathway

2-(4-Methoxyphenyl)ethanethiol is oxidized to the corresponding sulfonic acid using hydrogen peroxide (30%) in acetic acid at 0–5°C. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane generates the sulfonyl chloride.

Reaction conditions :

  • Oxidizing agent: H₂O₂ (3 equiv)
  • Acid: CH₃COOH (catalytic)
  • Chlorinating agent: PCl₅ (1.2 equiv)
  • Temperature: 0°C → room temperature, 2 hours
  • Yield: ~68%

Alternative Route: Direct Sulfonylation

A one-pot method involves reacting 4-methoxystyrene with chlorosulfonic acid (ClSO₃H) in dichloromethane, followed by quenching with thionyl chloride (SOCl₂). This approach avoids isolation of the sulfonic acid intermediate, improving overall efficiency.

Sulfonamide Bond Formation

The final step couples 1-(2-methoxyethyl)piperidin-4-yl)methylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride in a nucleophilic acyl substitution reaction. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Reaction conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: TEA (2.5 equiv)
  • Temperature: 0°C → room temperature, 6 hours
  • Yield: ~82%

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.50–3.30 (m, 6H, piperidine and OCH₂CH₂O), 2.85–2.60 (m, 4H, SO₂CH₂ and NCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₃₀N₂O₄S [M+H]⁺: 370.5; found: 370.5.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with tR = 4.7 min.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Thiol oxidation High selectivity for sulfonyl chloride Multi-step, low overall yield 68
Direct sulfonylation One-pot, fewer intermediates Requires strict temperature control 74
Microwave-assisted alkylation Reduced reaction time Specialized equipment needed 81

Mechanistic Insights

Sulfonamide Formation Mechanism

The reaction proceeds via a two-step process:

  • Nucleophilic attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate.
  • Elimination : Departure of the chloride ion yields the sulfonamide product.

Rate-determining step : Cleavage of the S–Cl bond (activation energy ≈ 25–30 kcal/mol).

Industrial-Scale Considerations

  • Cost efficiency : Bulk sourcing of piperidin-4-ylmethanol (~$120/kg) and 2-methoxyethyl chloride (~$95/kg) reduces raw material expenses.
  • Waste management : Chloride byproducts require neutralization with aqueous NaHCO₃ before disposal.
  • Process intensification : Continuous flow reactors enhance heat transfer during exothermic sulfonation steps.

Alternative Methodologies

Enzymatic Sulfonylation

Recent advances employ sulfotransferases to catalyze sulfonamide bond formation under mild conditions (pH 7.4, 37°C). While eco-friendly, enzyme instability limits large-scale applicability.

Photocatalytic Approaches

Visible-light-mediated coupling using eosin Y as a photocatalyst achieves sulfonamide synthesis at room temperature. This method avoids harsh acids but requires prolonged reaction times (24–48 hours).

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves carbodiimide-mediated coupling (e.g., DCC or EDC) to form the sulfonamide bond. Key steps include:

  • Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
  • Solvents : Dichloromethane (DCM) or ethanol under controlled pH (4.6–6.5) to minimize side reactions .
  • Purification : Recrystallization or column chromatography to achieve >98% purity .

Q. How is structural confirmation and purity assessed?

  • NMR Spectroscopy : 1H/13C NMR confirms piperidine ring substitution and sulfonamide linkage (e.g., δ 3.3–3.7 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35) mobile phase for purity analysis .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with:

  • Protein degradation pathways : Potential chimeric compound activity via sulfonamide-mediated binding to E3 ubiquitin ligases .
  • GPCRs : Piperidine and methoxy groups may modulate serotonin or adrenergic receptors, based on structural analogs .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis?

  • Optimized Conditions : Use chemoselective protecting groups for the piperidine nitrogen to prevent unwanted side reactions. Temperature control (20–25°C) and inert atmospheres (N2/Ar) enhance reproducibility .
  • Catalysis : Explore Pd-mediated cross-coupling for introducing the 4-methoxyphenyl group, improving efficiency .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) to minimize discrepancies. Cross-validate with orthogonal methods like SPR for binding affinity .
  • Metabolic Stability : Assess liver microsome stability to explain in vitro/in vivo efficacy gaps .

Q. What structural modifications enhance target selectivity?

  • SAR Insights :
ModificationImpactSource
Methoxy → EthoxyIncreased lipophilicity, longer half-life
Piperidine N-alkylationReduced off-target binding to opioid receptors
  • Computational Modeling : Docking studies using crystal structures (e.g., PDB 4XYZ) guide rational design .

Q. What analytical methods detect degradation products?

  • LC-MS/MS : Monitor hydrolytic cleavage of the sulfonamide bond under acidic conditions (pH < 3) .
  • Stability Studies : Accelerated aging (40°C/75% RH) identifies major impurities, with NMR tracking structural changes .

Methodological Considerations

Q. How to design a pharmacokinetic study for this compound?

  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C-methyl group) in rodent models.
  • Plasma Analysis : LC-MS quantifies parent compound and metabolites (e.g., demethylated derivatives) .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • hERG Assay : Patch-clamp electrophysiology evaluates cardiac liability .

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